molecular formula C22H23NO3 B10792535 N-[2-(3-(2-Hydroxymethylphenyl)-7-methoxynaphth-1-yl)ethyl]acetamide

N-[2-(3-(2-Hydroxymethylphenyl)-7-methoxynaphth-1-yl)ethyl]acetamide

Cat. No.: B10792535
M. Wt: 349.4 g/mol
InChI Key: WWCRUUZZXIRALU-UHFFFAOYSA-N
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Description

N-[2-(3-(2-Hydroxymethylphenyl)-7-methoxynaphth-1-yl)ethyl]acetamide is a synthetic organic compound known for its selective binding affinity to melatonin receptor MT2. This compound is part of a class of naphthalenic derivatives that have been studied for their potential therapeutic applications, particularly in the modulation of circadian rhythms and other melatonin-related physiological processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3-(2-Hydroxymethylphenyl)-7-methoxynaphth-1-yl)ethyl]acetamide involves several key steps:

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[2-(3-(2-Hydroxymethylphenyl)-7-methoxynaphth-1-yl)ethyl]acetamide undergoes several types of chemical reactions:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-[2-(3-(2-Hydroxymethylphenyl)-7-methoxynaphth-1-yl)ethyl]acetamide has several scientific research applications:

Mechanism of Action

The compound exerts its effects primarily through selective binding to the melatonin receptor MT2. This binding modulates the receptor’s activity, influencing various physiological processes such as sleep-wake cycles, mood regulation, and immune function. The molecular targets and pathways involved include the activation of G-protein coupled receptors and subsequent intracellular signaling cascades .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(3-(2-Hydroxymethylphenyl)-7-methoxynaphth-1-yl)ethyl]acetamide is unique due to its high selectivity for the MT2 receptor and its potential therapeutic applications. Its structural features, such as the hydroxymethyl and methoxy groups, contribute to its distinct binding properties and biological activity .

Properties

Molecular Formula

C22H23NO3

Molecular Weight

349.4 g/mol

IUPAC Name

N-[2-[3-[2-(hydroxymethyl)phenyl]-7-methoxynaphthalen-1-yl]ethyl]acetamide

InChI

InChI=1S/C22H23NO3/c1-15(25)23-10-9-17-12-19(21-6-4-3-5-18(21)14-24)11-16-7-8-20(26-2)13-22(16)17/h3-8,11-13,24H,9-10,14H2,1-2H3,(H,23,25)

InChI Key

WWCRUUZZXIRALU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCCC1=C2C=C(C=CC2=CC(=C1)C3=CC=CC=C3CO)OC

Origin of Product

United States

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